2-Amino-1-pentanol hydrochloride
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Overview
Description
2-Aminopentan-1-ol hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is a chiral building block used in asymmetric synthesis and is often employed in research settings . The compound is typically found as a solid and is soluble in water and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminopentan-1-ol hydrochloride can be achieved through various methods. One common approach involves the reduction of 2-nitropentane, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt . Another method includes the reductive amination of pentanal with ammonia, followed by hydrogenation and treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for 2-aminopentan-1-ol hydrochloride typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Aminopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pentanal or pentanone.
Reduction: Formation of 2-aminopentane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Aminopentan-1-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminopentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms . The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
2-Aminopentane: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-Amino-2-methylpropan-1-ol: Contains a methyl group, which affects its steric properties and reactivity.
2-Amino-3-methylbutan-1-ol: Has a different carbon chain length, influencing its physical and chemical properties.
Uniqueness
2-Aminopentan-1-ol hydrochloride is unique due to its chiral nature and the presence of both hydroxyl and amino groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block in asymmetric synthesis .
Properties
Molecular Formula |
C5H14ClNO |
---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
2-aminopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H |
InChI Key |
HHOPGOUAQOFPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)N.Cl |
Origin of Product |
United States |
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